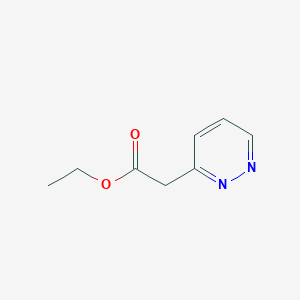

Ethyl 2-(pyridazin-3-yl)acetate

Description

Significance within Heterocyclic Chemistry and Medicinal Chemistry Scaffolds

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to the field of medicinal chemistry. Among these, pyridazine (B1198779) and its derivatives are of significant interest due to their diverse biological activities. The pyridazine ring is considered a "privileged scaffold," meaning it can serve as a core structure for the development of drugs targeting a wide range of biological processes. nih.gov

Ethyl 2-(pyridazin-3-yl)acetate, in particular, serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the pyridazine ring, combined with the reactive ethyl acetate (B1210297) group, allows for a variety of chemical modifications, enabling chemists to design and synthesize novel compounds with tailored properties. These derivatives have shown promise in several areas of drug discovery, including the development of anticancer, anti-inflammatory, and antimicrobial agents. nih.govfiveable.me

Historical Context of Pyridazine Chemistry and its Evolution

The study of pyridazine chemistry dates back to the late 19th century. The first pyridazine was synthesized by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine itself, was first prepared by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org

Early research focused on the fundamental synthesis and characterization of pyridazine and its simple derivatives. Over the decades, the field has evolved significantly, driven by advancements in synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds. Modern pyridazine chemistry encompasses a wide array of synthetic transformations, allowing for the creation of highly functionalized and complex pyridazine-containing molecules. organic-chemistry.org This has paved the way for their exploration in various scientific disciplines, most notably in medicinal chemistry and materials science.

Rationale for Focused Research on this compound

The focused research on this compound is propelled by its unique structural attributes and the versatile reactivity it offers. The pyridazine core provides a polar, electron-deficient ring system that can engage in various intermolecular interactions, a desirable feature for drug-target binding. nih.gov The ethyl acetate side chain presents a readily modifiable handle for chemists to introduce diverse functional groups, thereby fine-tuning the biological activity and physicochemical properties of the resulting molecules.

This strategic combination of a biologically active scaffold and a versatile chemical handle makes this compound an attractive starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Furthermore, its derivatives have been investigated for their potential as agrochemicals, such as herbicides and insecticides, highlighting the broad applicability of this chemical entity. nih.govnih.gov

Overview of Research Trajectories and Interdisciplinary Relevance

The research surrounding this compound is multifaceted and extends across several scientific disciplines. In medicinal chemistry, a primary trajectory involves the synthesis of novel pyridazinone derivatives and the evaluation of their biological activities. researchgate.netnih.gov These studies often involve computational modeling to understand the interactions between the synthesized compounds and their biological targets at the molecular level.

In the field of materials science, pyridazine-containing compounds are being explored for the development of new polymers and functional materials. The unique electronic properties of the pyridazine ring can be harnessed to create materials with specific optical or electronic characteristics.

The interdisciplinary nature of this research is evident in the collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and material scientists. This collaborative effort is crucial for translating the fundamental chemical properties of this compound into practical applications that can benefit society.

| Property | Value |

| Molecular Formula | C8H10N2O2 |

| Molar Mass | 166.18 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyridazin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYJJNIVMQRNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30990960 | |

| Record name | Ethyl (pyridazin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70702-47-5 | |

| Record name | Ethyl (pyridazin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Pyridazin 3 Yl Acetate and Its Derivatives

Conventional Synthetic Routes to Ethyl 2-(pyridazin-3-yl)acetate

Traditional methods for the synthesis of this compound and its core pyridazine (B1198779) structure rely on well-established organic reactions. These include direct esterification, the strategic formation of the pyridazine ring via cycloaddition, substitution reactions on a pre-formed ring, and the convergence of multiple components in a single pot.

The most direct route to this compound involves the esterification of the corresponding carboxylic acid, pyridazine-3-acetic acid. The Fischer-Speier esterification is a fundamental method for this transformation, where the carboxylic acid is treated with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it forms. masterorganicchemistry.com

Optimization of Fischer esterification focuses on maximizing yield by manipulating reaction conditions. Key parameters include the choice of catalyst, reaction temperature, and methods for water removal.

Table 1: Fischer Esterification Optimization Parameters

| Parameter | Description | Common Approaches |

|---|---|---|

| Catalyst | An acid catalyst is required to protonate the carbonyl. | H₂SO₄, HCl, p-TsOH, Lewis acids. masterorganicchemistry.com |

| Solvent | The alcohol reactant is typically used in excess as the solvent. | Ethanol for ethyl esters. masterorganicchemistry.com |

| Temperature | Heating is usually required to achieve a reasonable reaction rate. | Reflux temperature of the alcohol. |

| Water Removal | Shifting the equilibrium toward the products. | Dean-Stark apparatus, use of a dehydrating agent. |

Alternative esterification methods include using reagents like silica (B1680970) chloride, which can efficiently catalyze the esterification of carboxylic acids with alcohols. organic-chemistry.org

Cycloaddition reactions are powerful tools for constructing the pyridazine ring from acyclic precursors. These reactions are valued for their ability to build molecular complexity in a single, often highly stereospecific and regioselective, step.

One of the most prominent methods is the [4+2] cycloaddition, or Diels-Alder reaction. In the context of pyridazine synthesis, this typically involves an "inverse electron-demand" aza-Diels-Alder reaction. Here, an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, reacts with an electron-rich dienophile. organic-chemistry.orgorganic-chemistry.org For example, 1,2,3-triazines react with electron-rich alkynes like 1-propynylamines in a highly regioselective manner to produce 6-aryl-pyridazin-3-amines under neutral, metal-free conditions. organic-chemistry.orgacs.org The reaction proceeds via a C5/N2 cycloaddition mode, followed by the elimination of a stable molecule (like N₂) to form the aromatic pyridazine ring. organic-chemistry.org

Another significant pathway is the [3+2] cycloaddition, which involves the reaction of a three-atom component, typically a pyridazinium ylide, with a two-atom dipolarophile, such as an alkyne. nih.gov For instance, pyridazinium ylides, generated in situ from pyridazinium salts, react with ethyl propiolate to yield pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov These reactions provide a modular approach to fused pyridazine systems.

Table 2: Comparison of Cycloaddition Strategies for Pyridazine Synthesis

| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Key Features |

|---|---|---|---|

| Inverse-Demand Aza-Diels-Alder | 1,2,3-Triazines | 1-Propynylamines | Metal-free, neutral conditions, high regioselectivity. acs.org |

| [3+2] Dipolar Cycloaddition | Pyridazinium Ylides | Alkynes (e.g., ethyl propiolate) | Forms fused ring systems (e.g., pyrrolopyridazines). nih.gov |

| [4+2] Cycloaddition | Phenylazosulfonates (in situ phenyldiazenes) | Furans | Single step from readily available starting materials. organic-chemistry.org |

These cycloaddition strategies offer versatile entry points to the pyridazine core, which can then be further functionalized to yield the target ester.

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying a pre-existing aromatic ring. In pyridazine and other electron-deficient heterocycles, certain positions on the ring are susceptible to attack by nucleophiles. For pyridazine, the carbon atoms adjacent to the nitrogen atoms are electron-deficient and thus activated for nucleophilic attack. stackexchange.comyoutube.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, and for pyridines and pyridazines, resonance structures can be drawn where the charge resides on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com This stabilization preferentially directs the attack to the positions ortho and para (positions 2, 4, and 6 in pyridine) to the nitrogen atom(s). stackexchange.com Finally, a leaving group, typically a halide, is expelled, and the aromaticity of the ring is restored.

In the synthesis of pyridazine derivatives, a common approach involves the displacement of a halogen atom (e.g., chlorine) at the 3- or 6-position of the pyridazine ring. For a synthesis targeting this compound, a suitable strategy would be the reaction of 3-chloropyridazine (B74176) with the enolate of ethyl acetate (B1210297) or a related carbanionic synthon. Another powerful method is the Vicarious Nucleophilic Substitution (VNS), which allows for the substitution of a hydrogen atom in an electron-deficient ring. This has been demonstrated on pyridazine dicyanomethylides, where substitution occurs regiospecifically at the C-4 position. rsc.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. mdpi.com MCRs are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of complex molecules from simple precursors. rsc.orgacsgcipr.org

While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles can be applied to construct the core pyridazine ring. For instance, the reaction of arylhydrazones with α,β-unsaturated nitriles in the presence of a base can yield 1,4-dihydropyridazine derivatives through a [3+3] atom combination. mdpi.com Another approach involves the one-pot reaction of a mixture of an arylhydrazone, an aldehyde, and malononitrile. mdpi.com These methods highlight the potential to construct the pyridazine skeleton with various substituents, which could then be elaborated to the desired acetate side chain. The versatility of MCRs makes them an attractive field for developing novel and efficient routes to complex pyridazine derivatives. rsc.org

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry places increasing emphasis on sustainability. This involves developing methods that are more environmentally benign, use resources more efficiently, and reduce waste.

The principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds, including pyridazines. These principles aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.govacs.org This technique has been successfully applied to multicomponent reactions for the synthesis of pyridine (B92270) derivatives, demonstrating its potential for pyridazine synthesis as well. nih.gov

The development and use of magnetically recoverable nanocatalysts represent another significant advance. nih.gov These catalysts, which can be easily separated from the reaction mixture using an external magnet, simplify product purification and allow for the catalyst to be reused multiple times. This approach has been investigated for the MCR-based synthesis of various pyridine derivatives, offering a pathway that is both efficient and sustainable. nih.gov

Furthermore, research into using renewable feedstocks for the production of pyridines is underway. One study demonstrated the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, and ammonia (B1221849) into pyridines using zeolite catalysts. rsc.org Such approaches pave the way for producing valuable chemical building blocks from renewable resources rather than fossil fuels.

Green Chemistry Principles in Pyridazine Synthesis

Ultrasound-Assisted Synthesis of Pyridazines

Ultrasound-assisted organic synthesis, or sonochemistry, has emerged as a powerful tool for accelerating chemical reactions. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates.

Research has demonstrated that ultrasound irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. For instance, the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives, which share structural motifs with functionalized pyridazines, was achieved in 39–80 minutes with yields of 65–80% under ultrasound, compared to 10–36 hours for conventional methods. nih.gov Similarly, the synthesis of azatetracyclic derivatives saw reaction times plummet from 48 hours to just 2 hours, with yields improving by 10–15% when using ultrasound irradiation. nih.gov This efficiency is attributed to the enhanced mass transfer and energy input provided by cavitation. The use of smaller solvent volumes further enhances the green credentials of this method. nih.gov

| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Azatetracyclic Azides | 48 hours | 2 hours | 10-15% | nih.gov |

| Synthesis of Triazole Acetamides | 10-36 hours | 39-80 minutes | Significant | nih.gov |

Solvent-Free and Catalyst-Free Conditions

The development of synthetic protocols that eliminate solvents and catalysts is a primary goal of green chemistry. Solvent-free, or "dry media," reactions, often facilitated by microwave irradiation, reduce environmental impact and simplify product purification.

One notable catalyst-free approach to pyridazine synthesis involves the inverse-electron-demand Diels-Alder reaction. This method allows for the highly regioselective synthesis of pyridazine derivatives from 1,2,3-triazines and 1-propynylamines under neutral conditions, avoiding the need for metal catalysts. organic-chemistry.org Another strategy involves an unexpected C-C bond cleavage that enables the formation of 3,6-diarylpyridazines from simple 1,3-dicarbonyl compounds and methyl ketones without a metal catalyst. organic-chemistry.org While often requiring thermal or microwave energy, these reactions highlight a move towards intrinsically cleaner chemical transformations.

Microwave-Assisted Organic Synthesis of Pyridazine Derivatives

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering dramatic rate enhancements and often higher yields compared to conventional heating. nih.gov The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can accelerate reactions that are sluggish under traditional conditions.

The synthesis of 3,6-di(pyridin-2-yl)pyridazines via inverse-electron-demand Diels-Alder reactions, which typically requires days of reflux, was accelerated to just a few hours using microwave heating at 150 °C. nih.gov In another example, the preparation of pyridazinium-based ionic liquids under microwave irradiation drastically shortened reaction times compared to standard conventional heating, achieving excellent yields in minutes. scirp.org The synthesis of various bioactive pyridazine derivatives, including those with antimicrobial properties, has been efficiently achieved using microwave irradiation, highlighting the broad applicability of this technology. nih.gov

| Pyridazine Derivative | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (%) (Microwave) | Reference |

|---|---|---|---|---|

| 3,6-di(pyridin-2-yl)pyridazines | Several days (reflux) | Several hours | Not specified | nih.gov |

| Pyridazinium-based Ionic Liquids | 24-72 hours | 5-10 minutes | >90% | scirp.org |

| Ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates | Not specified | Not specified | Good | nih.gov |

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govrsc.org They are composed of organic cations (such as imidazolium (B1220033) or pyridinium) and various anions, and their properties can be tuned by modifying these components. rsc.org

Pyridinium-based ionic liquids are particularly relevant to the synthesis of pyridazine derivatives. They can be synthesized through methods like quaternization followed by anion metathesis. mdpi.com For example, reacting pyridine with an alkyl bromide, followed by anion exchange, can yield a variety of pyridinium (B92312) ILs. nih.govmdpi.com Microwave assistance can significantly accelerate the synthesis of these ionic liquids themselves. scirp.org While the primary focus of many studies has been on the synthesis of these ILs, their application as a reaction medium for other syntheses is a growing area of interest. nih.gov Their unique solvating properties and potential to stabilize reactants and intermediates can influence reaction pathways and improve outcomes.

Flow Chemistry Applications in Pyridazine Derivative Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and straightforward scalability. nih.gov

Continuous Flow Synthesis of Pyridazine Core Structures

The principles of continuous flow are highly applicable to the construction of heterocyclic cores like pyridazine. While specific examples for this compound are emerging, the synthesis of related nitrogen-containing heterocycles, such as pyrazoles, demonstrates the power of this approach. For instance, a multi-step continuous flow synthesis of highly functionalized pyrazoles has been developed, where reactants are passed through sequential reactor modules to build molecular complexity in a telescoped fashion. nih.gov This "assembly line" approach allows for the rapid generation of diverse molecules from a common core. Such a strategy could be readily adapted for pyridazine synthesis, for example, by flowing a stream of a suitable diketone and hydrazine (B178648) through a heated reactor coil to form the pyridazine ring continuously.

Microreactor Technologies for Enhanced Reaction Control

Microreactors are small-scale flow reactors with internal dimensions in the sub-millimeter range. nih.gov Their high surface-area-to-volume ratio provides exceptional control over heat transfer and mixing, enabling reactions to be run under conditions that would be unsafe or inefficient in larger batch reactors. nih.govrsc.org

Microreactor technology is ideal for process intensification, allowing for the development of cleaner and more scalable synthetic methodologies. rsc.org These reactors can be fabricated from various materials, including stainless steel, to withstand corrosive reagents and high temperatures. anton-paar.com The precise control offered by microreactors is beneficial for complex syntheses, such as the formation of functionalized pyridazines, where regioselectivity and suppression of side products are critical. The use of heterogeneous catalysts packed into microreactors further enhances their utility, combining the benefits of flow chemistry with ease of catalyst separation and reuse. rsc.org

Table of Mentioned Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | Not available |

| Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | Not available |

| 3,6-di(pyridin-2-yl)pyridazine | Not available |

| Pyridine | Not available |

| 1,2,3-Triazine | Not available |

| 1-Propynylamine | Not available |

| 1,3-Dicarbonyl compound | Not available |

| Methyl ketone | Not available |

| Hydrazine | Not available |

| Pyridinium-based Ionic Liquids | Not available |

| Alkyl bromide | Not available |

| Pyrazole | Not available |

| Diketone | Not available |

| 1-methyl-3-butylimidazolium bromide | Not available |

| Butylpyridinium bromide | Not available |

| Diethyldibutylammonium bromide | Not available |

| Sodium methanesulfonate | Not available |

| Sodium dichloroacetate | Not available |

| Ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetate | Not available |

Automated Flow Synthesis for High-Throughput Production

The pharmaceutical industry's demand for rapid synthesis and screening of novel compounds has propelled the development of automated flow chemistry platforms. purdue.eduyoutube.com These systems offer significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control, making them ideal for the high-throughput production of complex molecules like pyridazine derivatives. purdue.edu

Automated synthesis integrates continuous flow reactors with solid-phase synthesis (SPS), enabling a multi-step process without the need for manual isolation of intermediates. nih.gov For instance, a starting material can be anchored to a solid support (resin), and then subjected to a series of reagents pumped through the reactor in a precisely controlled sequence. This approach was successfully used in the automated synthesis of the drug candidate prexasertib, demonstrating the capability of such systems to handle complex heterocyclic preparations over numerous consecutive reactions. nih.gov

The core of high-throughput production lies in the ability to rapidly screen and optimize reaction conditions. acs.org High-Throughput Experimentation (HTE) tools, often utilizing 96-well or 384-well plates, allow for the parallel execution of hundreds of unique reactions. purdue.eduyoutube.com This methodology can be coupled with rapid analysis techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), to quickly identify optimal catalysts, solvents, and temperatures from a large parameter matrix. purdue.edu This synergy between HTE for condition screening and automated flow chemistry for scaled-up production creates a powerful workflow for accelerating the discovery and manufacturing of pyridazine-based active pharmaceutical ingredients (APIs). youtube.comacs.org The principles used in the flow synthesis of related heterocycles like pyrazoles, where reaction times have been reduced from hours to minutes with high selectivity, are directly applicable to pyridazine ester production. nih.gov

Table 1: Comparison of Batch vs. Automated Flow Synthesis

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Often requires re-optimization for scale-up | More easily scalable by extending run time |

| Safety | Higher risk due to large volumes of reagents | Improved safety with small reactor volumes and in-situ generation of hazardous intermediates nih.gov |

| Reaction Time | Can be lengthy (hours to days) nih.gov | Significantly reduced (minutes to hours) nih.govnih.gov |

| Process Control | Difficult to precisely control temperature and mixing | Superior heat and mass transfer allows for precise control purdue.edu |

| Throughput | Low; one reaction at a time | High; enables rapid library synthesis and optimization acs.org |

Precursor and Intermediate Synthesis for this compound Production

The synthesis of the target compound, this compound, relies on the strategic preparation of key precursors and intermediates. The general approach involves constructing the pyridazine ring and then introducing the ethyl acetate side chain, or vice-versa.

A common pathway involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. chemtube3d.comresearchgate.net For pyridazine esters specifically, the synthesis can begin from 1,3-diketones, which undergo a series of reactions, including a key Diaza-Wittig reaction, to form the pyridazine ring bearing an ester group. nih.gov

Synthesis of Halogenated Pyridazine Precursors

Halogenated pyridazines, particularly 3-chloropyridazines, are versatile intermediates for introducing the acetate side chain via cross-coupling reactions. A standard method for their preparation involves the conversion of a pyridazin-3(2H)-one.

The synthesis begins with the formation of the pyridazinone ring. For example, a 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one can be refluxed with hydrazine hydrate (B1144303) to yield a 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one. nih.gov This pyridazinone precursor is then treated with a halogenating agent like phosphorus oxychloride (POCl₃) to replace the carbonyl oxygen with a chlorine atom, affording the corresponding 3-chloropyridazine derivative. nih.gov The disappearance of the C=O signal in the IR spectrum confirms the successful conversion. nih.gov

Table 2: Key Reagents in Halogenated Pyridazine Synthesis

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Pyridazin-3(2H)-one | Phosphorus oxychloride (POCl₃) | 3-Chloropyridazine | nih.gov |

Preparation of Malonate Intermediates

Malonate esters, such as diethyl malonate, are crucial C2 synthons for introducing the acetate moiety onto the pyridazine core. These intermediates are typically used in reactions involving nucleophilic attack or C-H activation. The reactivity of malonic acid derivatives can be tuned for specific applications. nih.gov

The classical approach involves the deprotonation of diethyl malonate with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then react with a halogenated pyridazine (e.g., 3-chloropyridazine) in a nucleophilic aromatic substitution (SₙAr) reaction to form a C-C bond, yielding diethyl 2-(pyridazin-3-yl)malonate. Subsequent hydrolysis and decarboxylation would produce the desired this compound.

Alternatively, more reactive malonate derivatives can be employed. For instance, bis(2,4,6-trichlorophenyl) malonates are used for cyclocondensation reactions to form six-membered malonyl heterocycles. nih.gov The reactions of 4,4-dichloro-1,2-diazabuta-1,3-dienes with dimethyl malonate also provide a direct route to highly functionalized pyridazine derivatives. researchgate.net

Regioselectivity and Stereoselectivity in Pyridazine Ester Synthesis

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) is paramount in the synthesis of complex pharmaceutical compounds.

Control of Functional Group Placement

The placement of functional groups on the pyridazine ring is governed by the electronic properties of the ring and its substituents. The pyridazine nucleus is electron-deficient, which influences its reactivity. nih.govblumberginstitute.org

One of the most effective strategies for controlling regioselectivity is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.orgrsc.org In this approach, an electron-deficient tetrazine (the diene) reacts with an electron-rich or -neutral alkyne (the dienophile). rsc.org The regioselectivity of the cycloaddition is controlled by the electronic and steric nature of the substituents on both the tetrazine and the alkyne, allowing for the predictable synthesis of specific trisubstituted pyridazine isomers. rsc.orgrsc.org For example, the reaction of 3-phenyl-1,2,4,5-tetrazine (B6154165) with ethyl-4-tolylethynyl sulfide (B99878) selectively yields the 4-ethylthio-substituted pyridazine derivative, with no formation of the 5-sulfanyl isomer observed. rsc.org

Furthermore, the introduction of different functional groups, such as halogens or esters, can modulate the reactivity and direct subsequent substitutions. researchgate.net For instance, an ethoxycarbonyl group at the C4-position of a pyridazine can protect that position while activating the C5-position towards nucleophilic radical attack, enabling the high-yield synthesis of 5-acyl-4-pyridazinecarboxylic acid esters. clockss.org Similarly, modifying a related pyridine ring with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) has been shown to control the reactivity of the metal center in catalyzed C-C coupling reactions, a principle that applies to pyridazine functionalization. nih.gov

Table 3: Regioselective Synthesis Methods

| Reaction Type | Key Principle | Outcome | Reference |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Reaction of electron-deficient tetrazines with alkynes. | Predictable formation of specific pyridazine regioisomers. | rsc.orgrsc.orgorganic-chemistry.org |

Chiral Synthesis Approaches to Pyridazine Esters

While the synthesis of this compound itself does not create a chiral center unless the pyridazine ring is appropriately substituted, the synthesis of chiral pyridazine esters is a significant area of research.

Asymmetric synthesis strategies often involve the use of chiral catalysts or chiral auxiliaries. For related N-heterocycles like pyridines, methods such as rhodium-catalyzed asymmetric reductive transamination have been developed to convert achiral pyridinium salts into highly enantio- and diastereomerically enriched chiral piperidines. researchgate.net This type of transformation, which introduces chirality via a chiral amine under reducing conditions, provides a blueprint for potential asymmetric syntheses of substituted di- or tetrahydropyridazines. researchgate.net

Another approach involves stereoselective ring-expansion reactions. For example, monocyclopropanated furans can undergo a metal-free, stereoselective ring-expansion to yield highly functionalized dihydro-2H-pyran derivatives, which are structural analogues of dihydropyridazines. acs.orgnih.gov The stereochemistry of the starting material dictates the stereochemistry of the product.

Furthermore, the pyridazine core itself can be incorporated into chiral ligands or catalysts to induce stereoselectivity in other reactions. Alkoxy pyridazines have been used as scaffolds in chiral catalysts for the Sharpless asymmetric dihydroxylation of olefins, where the pyridazine core helps create an "enzyme-like" asymmetric environment. nih.gov This highlights the potential for designing chiral pyridazine-containing reagents that can facilitate the stereoselective synthesis of ester derivatives.

Total Synthesis Applications Utilizing Pyridazine Building Blocks

The pyridazine core is a valuable heterocycle in medicinal chemistry and total synthesis. Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it an attractive component in the design of novel bioactive compounds. Synthetic chemists have developed various strategies to incorporate the pyridazine moiety into larger, more complex molecular frameworks, leading to the discovery of new therapeutic agents and the total synthesis of intricate natural products.

While direct applications of this compound as a foundational building block in complex molecule synthesis are not extensively documented in readily available literature, the synthesis of its derivatives, particularly at the pyridazinone core, is a well-established strategy for creating more elaborate structures. The ethyl acetate side chain is typically introduced onto a pre-existing pyridazinone ring through N-alkylation.

A common synthetic route involves the reaction of a substituted pyridazin-3(2H)-one with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. For example, derivatives like ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate have been synthesized by treating the corresponding 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one with ethyl bromoacetate and potassium carbonate. nih.govmdpi.com This reaction is often facilitated by phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) or conducted under microwave irradiation to improve yields and reduce reaction times. nih.govmdpi.com

Once synthesized, these ethyl 2-(6-oxopyridazin-1-yl)acetate derivatives serve as versatile intermediates for further molecular elaboration. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation or other transformations. nih.gov For instance, these intermediates have been converted to their corresponding hydrazides by reacting with hydrazine hydrate. These hydrazides are then used as synthons to construct more complex heterocyclic systems, such as thiosemicarbazides and 1,2,4-triazoles, by reacting them with various isothiocyanates. nih.gov This stepwise approach allows for the systematic construction of complex molecules with potential therapeutic applications, such as vasorelaxants. nih.gov

The following table summarizes the reaction conditions for the synthesis of complex molecules derived from pyridazinone precursors.

| Precursor | Reagents | Conditions | Product | Yield (%) | Ref |

| 5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one | Ethyl bromoacetate, K₂CO₃, TBAB | DMF, Room Temp, 24h | Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate | 79 | nih.gov |

| 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one | Ethyl bromoacetate, K₂CO₃, TBAB | Microwave (90W), 10 min | Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate | 92 | nih.govmdpi.com |

| 6-(Aryl)-3(2H)pyridazinone | Ethyl 2-bromobutanoate | Alkaline Hydrolysis | 2-(6-Aryl-3(2H)pyridazinone-2-yl)butanoic acid | 87-90 | nih.gov |

| 6-Aryl-2-(2-hydrazinyl-2-oxoethyl)pyridazin-3(2H)-one | Aryl isothiocyanate | Reflux | 1-(2-(6-Aryl-3-oxopyridazin-1(6H)-yl)acetyl)-4-arylthiosemicarbazide | 65-75 | nih.gov |

Table is interactive and can be sorted by column headers.

The direct incorporation of this compound into the synthesis of natural products is not prominently featured in the reviewed scientific literature. Natural product synthesis often involves intricate and highly specific biosynthetic pathways or complex multi-step chemical syntheses where simpler, more fundamental building blocks are typically employed. mdpi.com

However, the broader class of pyridazine-containing compounds does appear in nature, and their synthesis provides insight into the potential utility of various pyridazine synthons. For example, the biosynthesis of azamerone, a natural product containing a pyridazine ring, is believed to involve the rearrangement of an aryl diazoketone precursor. While this does not directly involve this compound, it highlights that nature utilizes sophisticated chemical transformations to construct the pyridazine heterocycle.

Synthetic efforts toward natural products or their analogues that contain other nitrogen heterocycles sometimes employ strategies that could conceptually be adapted for pyridazine derivatives. The total synthesis of various alkaloids, for instance, often relies on the C-H functionalization of heterocyclic cores to build molecular complexity. nih.gov While specific examples using this compound are lacking, its functional groups—the ester and the pyridazine ring—offer handles for potential use in complex synthetic campaigns, should a target molecule with this specific substructure be identified.

Reactivity and Reaction Mechanisms of Ethyl 2 Pyridazin 3 Yl Acetate

Electrophilic and Nucleophilic Reactions of the Pyridazine (B1198779) Ring

The reactivity of the pyridazine ring in ethyl 2-(pyridazin-3-yl)acetate is dictated by the presence of two adjacent nitrogen atoms, which render the aromatic system electron-deficient. This electronic characteristic significantly influences its susceptibility to electrophilic and nucleophilic attacks.

Substitution Reactions on the Pyridazine Nucleus

The pyridazine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. These atoms withdraw electron density from the ring, making it less attractive to electrophiles. researchgate.netresearchgate.net Reactions such as nitration or halogenation, if they occur, would require harsh conditions and are expected to proceed at positions with the least deactivation.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). wur.nlacs.org Nucleophiles preferentially attack the carbon atoms at positions 4, 5, and 6, which are ortho and para to the nitrogen atoms and thus more electron-poor. The presence of a good leaving group, such as a halogen, at these positions would facilitate substitution. For this compound, direct nucleophilic substitution on the unsubstituted ring is challenging. However, derivatization to introduce a leaving group could open pathways for such reactions. For instance, vicarious nucleophilic substitution (VNS) has been shown to occur on pyridazine derivatives, allowing for the introduction of substituents at the C-4 position. rsc.org

Reactions Involving the Ester Functionality

The ethyl acetate (B1210297) side chain of the molecule offers a site for various transformations characteristic of esters. These reactions primarily involve nucleophilic attack at the electrophilic carbonyl carbon.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-pyridazineacetic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, proceeds via a saponification mechanism. Acid-catalyzed hydrolysis, employing a strong acid such as hydrochloric acid, is a reversible process. google.com

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield mthis compound.

Cycloaddition and Annulation Reactions

The pyridazine ring can participate as a diene component in cycloaddition reactions, providing a route to fused heterocyclic systems.

Diels-Alder Type Reactions

Pyridazines can act as heterodienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. organic-chemistry.orgquora.comacs.org In this type of reaction, the electron-poor pyridazine reacts with an electron-rich dienophile, such as an enamine or an enol ether. The reaction proceeds through a [4+2] cycloaddition, followed by the elimination of a small molecule, typically nitrogen gas, to form a new aromatic ring. While specific examples involving this compound are not extensively documented, it is plausible that the pyridazine ring could undergo such transformations, leading to the synthesis of substituted benzene (B151609) or pyridine (B92270) derivatives. The regioselectivity of the cycloaddition would be influenced by the electronic and steric effects of the ethyl acetate substituent.

[3+3] Annulation Reactions for Pyridazine Ester Formation

While not a reaction of this compound itself, [3+3] annulation reactions represent a synthetic route to pyridazine esters. These reactions involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a 1,3-dielectrophile. For instance, the reaction of a β-enamino ester with a 1,2-diaza-1,3-diene can lead to the formation of a pyridazine ring with an ester substituent.

Catalytic Transformations

Catalytic methods offer efficient and selective ways to modify the structure of this compound, both at the pyridazine ring and the side chain.

Catalytic Hydrogenation: The pyridazine ring can be reduced to a dihydropyridazine (B8628806) or a piperidazine under catalytic hydrogenation conditions. researchgate.netepfl.chosti.govrsc.org The choice of catalyst (e.g., palladium on carbon, platinum oxide, or rhodium catalysts) and reaction conditions (e.g., hydrogen pressure and temperature) can influence the extent of reduction. researchgate.netrsc.org It is important to note that the ester group can also be susceptible to reduction under certain hydrogenation conditions, potentially leading to the corresponding alcohol.

Palladium-Catalyzed Cross-Coupling Reactions: The pyridazine ring can be functionalized through various palladium-catalyzed cross-coupling reactions. acs.orgsigmaaldrich.com For these reactions to occur, the pyridazine ring typically needs to be pre-functionalized with a halide (e.g., chloro- or bromo-) or a triflate group. Subsequent coupling with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents can introduce a wide range of substituents onto the pyridazine nucleus. acs.org This approach provides a powerful tool for the synthesis of complex pyridazine derivatives starting from a halogenated precursor of this compound. Palladium-catalyzed C-H activation has also emerged as a method to directly couple pyridine N-oxides with other heterocycles. rsc.orgnih.govacs.org

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| Nucleophilic Substitution | Nucleophile (e.g., RO⁻, RNH₂) on a halogenated pyridazine | Substituted pyridazine | wur.nlacs.org |

| Ester Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(Pyridazin-3-yl)acetic acid | google.com |

| Transesterification | R'OH, acid or base catalyst | Alkyl 2-(pyridazin-3-yl)acetate | N/A |

| Inverse-Electron-Demand Diels-Alder | Electron-rich dienophile (e.g., enamine) | Substituted benzene or pyridine derivative | organic-chemistry.orgquora.comacs.org |

| Catalytic Hydrogenation | H₂, catalyst (e.g., Pd/C, PtO₂) | Dihydropyridazine or piperidazine derivative | researchgate.netepfl.chosti.govrsc.org |

| Suzuki Cross-Coupling | R-B(OH)₂, Pd catalyst, base (on a halogenated pyridazine) | Substituted pyridazine derivative | acs.org |

Derivatization Strategies for this compound

The ethyl ester group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Hydrolysis (Saponification): The ester can be readily hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the corresponding carboxylic acid, 2-(pyridazin-3-yl)acetic acid. This acid is a key intermediate that can be further functionalized.

Amidation: The resulting carboxylic acid can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form a diverse library of amides. Alternatively, direct aminolysis of the ester can be achieved by heating with an amine, though this is often less efficient than the two-step hydrolysis-amidation sequence.

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged to form other esters (e.g., methyl, benzyl, or tert-butyl esters).

Hydrazide Formation: The ester can be converted into the corresponding acyl hydrazide, 2-(pyridazin-3-yl)acetohydrazide, by reacting it with hydrazine (B178648) hydrate (B1144303). nih.gov This hydrazide is a valuable synthon for constructing various five-membered heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. researchgate.net

The following table summarizes common derivatization reactions at the ester moiety.

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | NaOH(aq), EtOH, heat | 2-(Pyridazin-3-yl)acetic acid |

| Amidation (via acid) | 1. NaOH(aq) 2. R₂NH, EDC, HOBt | 2-(Pyridazin-3-yl)-N,N-dialkylacetamide |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Alkyl 2-(pyridazin-3-yl)acetate |

| Hydrazide Formation | N₂H₄·H₂O, EtOH, reflux | 2-(Pyridazin-3-yl)acetohydrazide |

The pyridazine ring is electron-deficient, which dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridazine ring is highly resistant to electrophilic substitution (such as nitration or Friedel-Crafts reactions) due to the deactivating effect of the two nitrogen atoms. uoanbar.edu.iqyoutube.com In acidic media, protonation of a nitrogen atom further deactivates the ring. If the reaction is forced under harsh conditions, substitution, if it occurs, is predicted to happen at the C4 or C5 position, which are less electron-deficient than the C6 position. Activating the ring, for example by N-oxidation, can facilitate electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The ring is activated towards nucleophilic attack, particularly if a good leaving group (like a halogen) is present at the C3 or C6 position. wur.nlquimicaorganica.org For a precursor like ethyl 2-(6-chloro-pyridazin-3-yl)acetate, the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a wide array of functionalized pyridazines.

Metalation: Directed ortho-metalation is another strategy for functionalizing the ring. Using a strong base like lithium diisopropylamide (LDA) or a TMP-metal base (TMP = 2,2,6,6-tetramethylpiperidide), it may be possible to deprotonate one of the ring carbons, which can then be trapped with an electrophile. uni-muenchen.de

Mechanistic Studies of Key Reactions

Mechanistic studies of reactions involving this compound are often inferred from the well-established principles of heterocyclic chemistry and reaction mechanisms of analogous systems.

Palladium-Catalyzed Cross-Coupling: As detailed in section 3.3.1, the mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the Pd(0) catalyst to the C-X bond of a halo-pyridazine, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst. harvard.edu The choice of ligand on the palladium catalyst is crucial as it influences the efficiency of each step, particularly the oxidative addition and reductive elimination phases.

Nucleophilic Aromatic Substitution (SNAr): The mechanism for SNAr on a halo-pyridazine involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which stabilizes it. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. wur.nl

N-Oxidation: The oxidation of the pyridazine nitrogen involves the electrophilic attack of an oxygen atom from a peroxy acid (like m-CPBA) onto the lone pair of electrons of one of the ring nitrogens. This is a concerted reaction where the O-O bond of the peracid breaks as the new N-O bond forms.

Computational Chemistry and Spectroscopic Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the molecular and electronic characteristics of pyridazine (B1198779) compounds. These theoretical studies offer a microscopic understanding that complements experimental findings.

DFT has become a standard method for investigating the electronic structure of pyridazine derivatives. researchgate.netgsconlinepress.comnih.gov By employing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), researchers can accurately predict geometries, electronic properties, and reactivity descriptors. researchgate.netmdpi.comresearchgate.netnih.gov These calculations are crucial for understanding structure-property relationships within this class of compounds. researchgate.netnih.gov

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.netaip.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. gsconlinepress.com In studies of pyridazine derivatives, the HOMO is often located on the pyridazine ring, while the LUMO can be distributed across the ring and its substituents. researchgate.netnih.gov For example, in a study of ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate, calculations showed that HOMO orbitals were localized on the π and n orbitals of the pyridazine ring, with LUMO orbitals on the π* orbitals. researchgate.net

Table 1: Representative Frontier Orbital Data for Pyridazine Derivatives from DFT Calculations

| Compound/Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 5-phenyl-6-ethyl-pyridazine-3-thione | -5.49 | -1.83 | 3.66 | researchgate.netgsconlinepress.com |

| 5-phenyl-6-ethylpridazine-3-one | -5.85 | -1.95 | 3.90 | researchgate.netgsconlinepress.com |

| 6-hydroxy-3(2H)-pyridazinone | -6.74 | -1.79 | 4.95 | nih.gov |

| Generic Pyridazinone Derivatives | ~ -6.2 | ~ -0.8 | ~ 5.4 | mdpi.comirjweb.com |

The pyridazine ring possesses a significant dipole moment, the largest among the three diazine isomers (pyridazine, pyrimidine, and pyrazine). nih.govnih.gov This high dipole moment influences its intermolecular interactions, such as π-π stacking, which are critical in biological recognition processes. nih.govnih.gov DFT calculations are frequently used to determine the magnitude and orientation of the molecular dipole moment in pyridazine derivatives. researchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions of positive and negative potential. researchgate.netresearchgate.net The MEP is used to predict reactive sites for electrophilic and nucleophilic attacks. aip.orgirjweb.com In pyridazine derivatives, the electronegative nitrogen atoms typically create regions of negative potential, making them susceptible to electrophilic attack, while other parts of the molecule may exhibit positive potential. researchgate.netresearchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.netaip.org These include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive. gsconlinepress.commdpi.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and thus more reactive. researchgate.netgsconlinepress.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netresearchgate.net

These parameters are widely used to rationalize the reactivity of pyridazine derivatives in various chemical and biological contexts. researchgate.netgsconlinepress.commdpi.com

Table 2: Calculated Global Reactivity Descriptors for Representative Pyridazine Derivatives

| Compound | Hardness (η) (eV) | Softness (S) (eV-1) | Electrophilicity (ω) (eV) | Source |

|---|---|---|---|---|

| 5-phenyl-6-ethyl-pyridazine-3-thione | 1.83 | 0.55 | 4.45 | researchgate.netgsconlinepress.com |

| 5-phenyl-6-ethylpridazine-3-one | 1.95 | 0.51 | 3.81 | researchgate.netgsconlinepress.com |

| 2-Chloro-4-pyridinecarbonitrile | 2.64 | 0.175 | 5.085 | aip.org |

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of pyridazine-containing systems over time. iaea.org These simulations provide insights into the conformational flexibility of the molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. tandfonline.com In drug design, MD simulations are used to assess the stability of a ligand-protein complex, exploring how pyridazine derivatives bind to and interact with active sites of target proteins. nih.gov Studies have used MD to investigate the binding mechanisms of pyridazinone derivatives as enzyme inhibitors and to evaluate the dynamic stability of these compounds within protein binding pockets. tandfonline.comnih.gov

Density Functional Theory (DFT) Studies on Pyridazine Derivatives

Spectroscopic Characterization Techniques

The structure of Ethyl 2-(pyridazin-3-yl)acetate and its derivatives is unequivocally confirmed through a suite of spectroscopic techniques. NMR spectroscopy, mass spectrometry, and infrared spectroscopy are routinely used to elucidate the molecular framework and identify key functional groups. mdpi.comrsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for structural confirmation.

In the 1H NMR spectrum of this compound, the ethyl group is expected to show a characteristic triplet for the methyl (CH3) protons and a quartet for the methylene (B1212753) (CH2) protons. The protons on the pyridazine ring would appear as distinct multiplets in the aromatic region, and the methylene protons adjacent to the ring would appear as a singlet. mdpi.comchemicalbook.com

In the 13C NMR spectrum, distinct signals would be observed for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene bridge carbon, and the four unique carbons of the pyridazine ring. mdpi.comnih.gov

Table 3: Predicted and Representative NMR Chemical Shifts (δ, ppm) for this compound and Related Structures

| Group | 1H NMR (ppm) | 13C NMR (ppm) | Notes |

|---|---|---|---|

| Ethyl -CH3 | ~1.2 (triplet) | ~14 | mdpi.comrsc.org |

| Ethyl -CH2- | ~4.2 (quartet) | ~61 | mdpi.comrsc.org |

| Ring -CH2- | ~4.0 (singlet) | ~35-40 | Based on related structures mdpi.comnih.gov |

| Ester C=O | - | ~168-170 | mdpi.comnih.gov |

| Pyridazine Ring | ~7.5 - 9.2 (multiplets) | ~125 - 155 | mdpi.comchemicalbook.com |

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. For this compound (C8H10N2O2), the expected monoisotopic mass is approximately 166.07 g/mol . Techniques like Electrospray Ionization (ESI-MS) would typically show a peak for the protonated molecule [M+H]+ at m/z 167.08. mdpi.comuni.lu

Infrared (IR) Spectroscopy : IR spectroscopy helps identify the functional groups present in the molecule. Key absorption bands for this compound would include:

A strong absorption band around 1730-1750 cm-1 corresponding to the C=O stretching vibration of the ester group. mdpi.commdpi.com

Absorptions in the 2850-3000 cm-1 range due to C-H stretching of the alkyl groups. mdpi.comliberty.edu

Bands in the 1400-1600 cm-1 region associated with C=C and C=N stretching vibrations within the aromatic pyridazine ring. liberty.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of individual nuclei.

¹³C NMR: The ¹³C NMR spectrum is anticipated to show distinct signals for each unique carbon atom in the molecule. Based on data from similar pyridazinone derivatives, the carbonyl carbon of the ester group is expected to resonate at the most downfield chemical shift. evitachem.com The carbons of the pyridazine ring would appear in the aromatic region, while the methylene and methyl carbons of the ethyl acetate (B1210297) moiety would be found at higher field strengths. capot.cnpharmablock.com

¹⁵N NMR: There is currently a lack of publicly available experimental ¹⁵N NMR data for this compound. This technique, while less common, could provide valuable information about the electronic environment of the two nitrogen atoms within the pyridazine ring.

A representative, though not identical, dataset for a related compound, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, is provided below for illustrative purposes. capot.cnpharmablock.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.23 (t) | 14.11 |

| -OCH₂CH₃ | 4.17 (q) | 60.95 |

| -NCH₂CO- | 4.87 (s) | 51.34 |

| C=O (ester) | - | 169.52 |

| Pyridazinone CH | 6.48 (s) | 138.49 |

| Pyridazinone C=N | - | 147.17 |

| Pyridazinone C=O | - | 161.19 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band is anticipated in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. nih.gov Vibrations corresponding to C-H bonds in the aromatic pyridazine ring and the aliphatic ethyl group would also be present. Additionally, C=N and C=C stretching vibrations from the pyridazine ring are expected in the fingerprint region.

For a related substituted pyridazinone, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate, the following characteristic IR peaks have been reported: nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ester) | 1743 |

| C=O (Amide) | 1660 |

| C=C | 1599 |

| C-N | 1205 |

| C-O (asymmetric) | 1145 |

| C-O (symmetric) | 1011 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of a compound can be determined, and its structure can be inferred from the fragmentation pattern.

For this compound (C₈H₁₀N₂O₂), the predicted monoisotopic mass is 166.07423 Da. mdpi.com Mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at or near this m/z value. Predicted adducts that may be observed in electrospray ionization (ESI) or other soft ionization techniques are also available. mdpi.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 167.08151 |

| [M+Na]⁺ | 189.06345 |

| [M-H]⁻ | 165.06695 |

| [M+NH₄]⁺ | 184.10805 |

| [M+K]⁺ | 205.03739 |

| [M]⁺ | 166.07368 |

Advanced X-ray Diffraction and Spectroscopic Methods

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Currently, there are no published crystal structures for the unsubstituted this compound. However, extensive crystallographic studies have been conducted on various derivatives. For instance, the crystal structure of Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate has been determined, revealing a monoclinic crystal system. pharmablock.comnih.gov In another example, Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate crystallizes in an orthorhombic system. These studies on related compounds show that the pyridazine ring is typically planar, and they provide detailed insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. pharmablock.comnih.gov

Applications in Medicinal Chemistry and Biological Activity Studies

Pharmacological Activities of Pyridazine (B1198779) Derivatives

The pyridazine core is present in a number of commercially available drugs, highlighting its clinical significance. bohrium.comnih.gov Researchers have successfully synthesized and evaluated a vast library of pyridazine derivatives, demonstrating their efficacy in various pharmacological domains. nih.gov

The fight against cancer has been a major focus for the development of pyridazine-based therapeutics. researchgate.net These compounds have shown promise against a variety of human cancer cell lines, acting through diverse mechanisms of action. bohrium.comnih.gov

A series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity. One derivative, compound 2h , demonstrated remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) with a GI₅₀ value of less than 0.1 μM. nih.gov It also showed significant activity against a panel of other cancer cell lines, including colon, CNS, melanoma, ovarian, and breast cancers. nih.gov Similarly, certain pyridazine-containing compounds targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) kinase have shown potent cytotoxic activity. mdpi.com For instance, compound 5b in one study exhibited a lower IC₅₀ value than the reference drug imatinib (B729) on the HCT-116 colon cancer cell line and showed a comparable percentage of enzyme inhibition. mdpi.comnih.gov

Other research has focused on designing pyridazinone-based diarylurea derivatives as dual antimicrobial and anticancer agents. researchgate.netmdpi.com In one such study, compounds 10l and 17a were found to have significant anticancer activity against melanoma, NSCLC, prostate, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14%. mdpi.com Further investigation revealed that compound 10l could induce cell cycle arrest at the G0-G1 phase in the A549/ATCC cell line. researchgate.net

The anticancer activity of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides has also been explored. Compounds 4e and 4f from this series showed excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC₅₀ values in the range of 1 to 10 μM. nih.gov

Pyridazine derivatives have been extensively investigated for their potential to combat inflammation and pain. A notable example is emorfazone, a pyridazinone derivative marketed in Japan as an analgesic and anti-inflammatory drug. nih.gov

Research on ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which are close structural analogs of Ethyl 2-(pyridazin-3-yl)acetate, has demonstrated their potential in this area. These ester derivatives were found to exhibit better analgesic and anti-inflammatory activity compared to their parent 6-substituted-3(2H)-pyridazinones, with the added benefit of lower ulcerogenic effects. researchgate.netrsc.org

Many pyridazine derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade. nih.govmdpi.com A series of new pyridazine derivatives were synthesized and evaluated as selective COX-2 inhibitors. Compound 6b from this study showed enhanced potency towards the COX-2 enzyme with an IC₅₀ value of 0.18 µM, which was more potent than the standard drug celecoxib (B62257) (IC₅₀ = 0.35 µM). nih.gov Another study on pyrazole-pyridazine hybrids identified trimethoxy derivatives 5f and 6f as highly active COX-2 inhibitors with IC₅₀ values of 1.50 and 1.15 μM, respectively. medchemexpress.com

The pyridazine scaffold has been incorporated into numerous compounds with significant activity against a range of microbial pathogens. researchgate.netiucr.org Studies on novel pyridazinone derivatives have shown their potential as antibacterial agents. For instance, compounds 7 and 13 were found to be effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii with MIC values ranging from 3.74 to 8.92 µM. researchgate.net In another study, chloro-derivatives of pyridazine exhibited high antibacterial activity against Gram-negative bacteria with MICs lower than the standard drug chloramphenicol. nih.gov

The structural features of pyridazine derivatives, such as in pyrrolopyridazines, have been shown to influence their antimicrobial selectivity. Saturated derivatives tend to be more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated ones are more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov

In the realm of antiviral research, pyridazine derivatives have been evaluated for their activity against various viruses. nih.gov A study on new pyridazine derivatives for anti-Hepatitis A Virus (HAV) evaluation found that 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] researchgate.netrsc.orgsigmaaldrich.comtriazine-3(4H)-thione (10 ) had the highest inhibitory effect against HAV. sigmaaldrich.com More recently, myricetin (B1677590) derivatives containing a pyridazinone moiety were synthesized and tested against the Tobacco Mosaic Virus (TMV). Several of these compounds, including A4 , A23 , and A26 , showed curative activity with EC₅₀ values superior to the reference drug ningnanmycin. sigmaaldrich.com

Pyridazine derivatives have shown significant potential in the management of cardiovascular diseases, particularly hypertension. bohrium.com Several pyridazinone-based compounds are known to exhibit antihypertensive activity. bohrium.com

A study on 6-phenyl-3-pyridazinone based derivatives revealed potent vasorelaxant activity. The acid derivative 5 and its corresponding ester 4 showed significant vasorelaxant effects with EC₅₀ values of 0.339 μM and 1.225 μM, respectively, which were more potent than the standard drug hydralazine (B1673433) (EC₅₀ = 18.210 μM). sigmaaldrich.com

The pyridazinone ring is a core component of several cardiovascular drugs. nih.govmdpi.com For instance, TZC-5665, a pyridazinone derivative, and its metabolite M-2 have been investigated for their cardiovascular effects. TZC-5665 demonstrated non-selective beta-adrenoceptor blocking activity, while its metabolite M-2 showed a potent positive inotropic effect, suggesting a potential therapeutic application in congestive heart failure. medchemexpress.com Both compounds were also found to be potent and selective inhibitors of phosphodiesterase (PDE) III. medchemexpress.com

The central nervous system is another area where pyridazine derivatives have shown therapeutic promise. Several studies have highlighted their anticonvulsant and neuroprotective properties. nih.govbldpharm.com

In a study on new benzylpyridazine derivatives, several compounds were found to have potent anticonvulsant activity against maximal electroshock-induced seizures in mice. The triazolopyridazine derivative 25 (3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine) was particularly effective, with an oral ED₅₀ of 22.0 mg/kg. bldpharm.com This compound also showed protective effects in pentylenetetrazole- and strychnine-induced seizure tests, suggesting its interaction with GABAergic and glycinergic systems. bldpharm.com Another study on 1-substituted-1,2-dihydro-pyridazine-3,6-diones identified compound 4h (1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione) as having the most significant protection against MES-induced seizures with an ED₅₀ of 44.7 mg/kg. nih.gov

In the context of neuroprotection, a pyridazine derivative known as LDN-212320 (3 ) has been identified as a potent activator of the Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov This transporter plays a crucial role in clearing excess glutamate (B1630785) from the synapse, thereby preventing excitotoxicity. Compound 4f from a series of novel EAAT2 activators showed a superior anti-hypersensitive profile in a rat model of oxaliplatin-induced neuropathic pain compared to the reference compound. nih.gov Furthermore, a pyridazine derivative, LDN/OSU-0215111-M3, has been shown to enhance the structural and functional plasticity of the tripartite synapse, suggesting its potential in improving cognitive functions.

The pharmacological versatility of pyridazine derivatives extends to other areas, including antidiabetic and herbicidal applications.

A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential as a treatment for diabetes. Several compounds in this series demonstrated strong inhibition of DPP-4 and excellent antioxidant and insulinotropic activity. medchemexpress.com Another study focused on pyrazolo[3,4-b]pyridine derivatives as inhibitors of the α-amylase enzyme. Many of the synthesized ester and hydrazide derivatives showed excellent inhibition, with IC₅₀ values significantly lower than the standard drug acarbose. For example, the hydrazide derivative 7f exhibited an IC₅₀ of 5.10 μM.

In the agricultural sector, pyridazine derivatives have been explored for their herbicidal properties. nih.govresearchgate.net Studies on pyridazyl phenyl ethers have identified compounds like 3-chloro-6-(2-phenylphenoxy)-pyridazine as having significant pre-emergence herbicidal effectiveness on certain weeds. researchgate.net Similarly, 3-phenoxypyridazines have shown potent effects on barnyardgrass and spikerush without causing harm to rice plants. nih.gov

Ligand Design and Target Interaction Studies

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as a derivative of this compound, and a biological target, typically a protein. These methods provide insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex, guiding the rational design of more potent and selective drugs. wjarr.com

Derivatives of the pyridazine core have been the subject of numerous molecular docking studies to elucidate their mechanism of action against various biological targets. For instance, novel pyridazinone and pyridazinthione derivatives were designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.gov Molecular docking simulations revealed that these compounds fit well into the active site of COX-2, with some derivatives showing higher potency than the reference drug celecoxib. nih.gov Similarly, docking studies of dihydropyridazin-3(2H)-one derivatives against antifungal, antibacterial, and anti-helmintic protein targets have been performed to predict their binding affinities and interaction patterns. wjarr.com In a study on novel pyridazin-3-one derivatives, molecular docking was used to explore the binding patterns of the synthesized compounds against various microbial proteins, such as methicillin-resistant Staphylococcus aureus and E. coli crystal structures. researchgate.net

Furthermore, virtual screening and docking of pyridazine derivatives have been employed to identify potential inhibitors for targets like the vascular endothelial growth factor receptor (VEGFR) kinase, which is implicated in cancer. researchgate.net The docking of a pyridazine sulfonamide hybrid demonstrated its ability to occupy the ATP binding site of the VEGFR kinase, showing key interactions. researchgate.net Another study focused on pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual inhibitors of COX-1 and COX-2, using molecular docking to understand the structural features responsible for their activity. rsc.org

Table 1: Examples of Molecular Docking Studies on Pyridazine Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Dihydropyridazin-3(2H)-one derivatives | Antifungal, Antibacterial, and Anti-helmintic proteins | Prediction of binding affinity and interaction with active sites. wjarr.com |

| Pyridazinone and Pyridazinthione derivatives | COX-2 | Compounds showed potent inhibitory activity, with some exceeding the potency of celecoxib. nih.gov |

| Pyridazin-3-one derivatives | Microbial proteins (e.g., from S. aureus, E. coli) | Investigation of binding patterns to guide antimicrobial drug design. researchgate.net |

| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | COX-1/COX-2 | Elucidation of structural features for dual enzyme inhibition. rsc.org |

| Pyridazine sulfonamide hybrid | VEGFR kinase | Compound occupied the ATP binding site, indicating potential as an anticancer agent. researchgate.net |

In Vitro and In Vivo Biological Evaluation

The therapeutic potential of compounds derived from the this compound scaffold is assessed through a combination of in vitro and in vivo studies. These evaluations are crucial for determining the biological activity, cytotoxicity, and potential therapeutic efficacy of new chemical entities.

Cell-based assays are fundamental in the early stages of drug discovery to evaluate the cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects of novel compounds against various cell lines, particularly cancer cells. Numerous studies have demonstrated the cytotoxic potential of pyridazine derivatives.